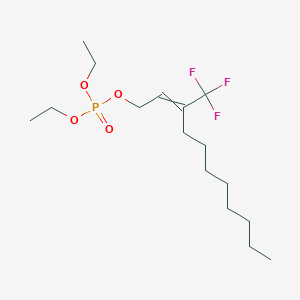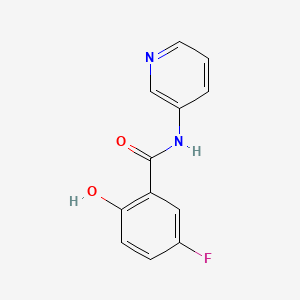
5-Fluoro-2-hydroxy-N-(pyridin-3-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Fluoro-2-hydroxy-N-(pyridin-3-yl)benzamide is an organic compound that belongs to the class of benzamides It features a fluorine atom, a hydroxyl group, and a pyridine ring attached to a benzamide core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-2-hydroxy-N-(pyridin-3-yl)benzamide typically involves the following steps:
Amidation: The formation of the benzamide core can be accomplished by reacting the fluorinated intermediate with pyridin-3-amine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
5-Fluoro-2-hydroxy-N-(pyridin-3-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (pyridinium chlorochromate).
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane at room temperature.
Reduction: Hydrogen gas with palladium on carbon in ethanol.
Substitution: Sodium methoxide in methanol at reflux temperature.
Major Products
Oxidation: Formation of 5-fluoro-2-oxo-N-(pyridin-3-yl)benzamide.
Reduction: Formation of 5-fluoro-2-hydroxy-N-(pyridin-3-yl)benzylamine.
Substitution: Formation of 5-methoxy-2-hydroxy-N-(pyridin-3-yl)benzamide.
Applications De Recherche Scientifique
5-Fluoro-2-hydroxy-N-(pyridin-3-yl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as enhanced thermal stability or electrical conductivity.
Mécanisme D'action
The mechanism of action of 5-Fluoro-2-hydroxy-N-(pyridin-3-yl)benzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The fluorine atom enhances the compound’s binding affinity and selectivity by forming strong interactions with the target protein.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Hydroxy-N-(pyridin-3-yl)benzamide: Lacks the fluorine atom, resulting in different chemical properties and biological activities.
5-Chloro-2-hydroxy-N-(pyridin-3-yl)benzamide: Contains a chlorine atom instead of fluorine, which affects its reactivity and interactions with biological targets.
5-Fluoro-2-methoxy-N-(pyridin-3-yl)benzamide:
Uniqueness
5-Fluoro-2-hydroxy-N-(pyridin-3-yl)benzamide is unique due to the presence of both the fluorine atom and the hydroxyl group, which confer specific chemical and biological properties. The fluorine atom enhances the compound’s stability and binding affinity, while the hydroxyl group provides additional sites for chemical modification and interaction with biological targets.
Propriétés
Numéro CAS |
783371-11-9 |
|---|---|
Formule moléculaire |
C12H9FN2O2 |
Poids moléculaire |
232.21 g/mol |
Nom IUPAC |
5-fluoro-2-hydroxy-N-pyridin-3-ylbenzamide |
InChI |
InChI=1S/C12H9FN2O2/c13-8-3-4-11(16)10(6-8)12(17)15-9-2-1-5-14-7-9/h1-7,16H,(H,15,17) |
Clé InChI |
LVNAQNYTCLJQJB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CN=C1)NC(=O)C2=C(C=CC(=C2)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



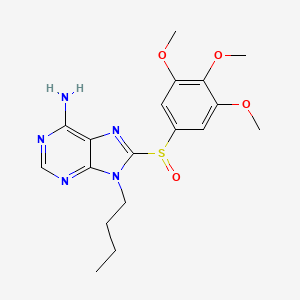
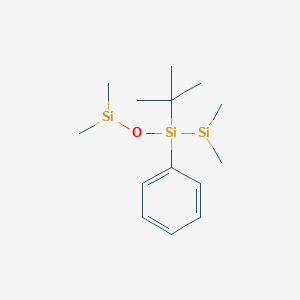

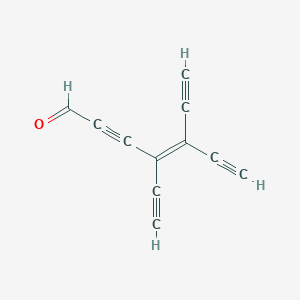
![5-Ethylthieno[2,3-c]pyridin-7(6H)-one](/img/structure/B14221153.png)
![6-Ethyl-3-{[(pyridin-4-yl)methyl]sulfanyl}-1,2,4-triazin-5(2H)-one](/img/structure/B14221167.png)
![7,7-Dimethyl-2-methylidenebicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B14221173.png)
![Trimethoxy[3-(6-oxabicyclo[3.1.0]hexan-2-yl)propyl]silane](/img/structure/B14221190.png)
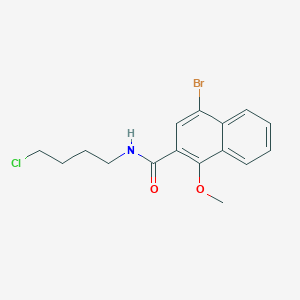


![Fluoro[bis(trifluoromethyl)]alumane](/img/structure/B14221213.png)
